molecular formula C15H18FN3 B11740545 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B11740545
M. Wt: 259.32 g/mol
InChI Key: USXRVFMCKSWDMW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a fluorobenzyl group, and a pyrazolamine core

Preparation Methods

The synthesis of 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopentyl Group: This step may involve the alkylation of the pyrazole ring with a cyclopentyl halide.

    Attachment of the Fluorobenzyl Group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C15H18FN3

Molecular Weight

259.32 g/mol

IUPAC Name

1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C15H18FN3/c16-13-7-5-12(6-8-13)9-17-14-10-18-19(11-14)15-3-1-2-4-15/h5-8,10-11,15,17H,1-4,9H2

InChI Key

USXRVFMCKSWDMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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